REACTION_SMILES
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[CH3:21][C:22](=[O:23])[CH3:24].[CH3:25][C:26](=[O:27])[OH:28].[N+:1]([c:4]1[c:5]([CH2:10][c:11]2[s:12][cH:13][cH:14][c:15]2[CH:16]2[O:2][CH2:3][CH2:17][O:18]2)[cH:6][cH:7][cH:8][cH:9]1)([O-:19])=[O:20].[Zn:29]>>[NH:1]1[c:4]2[c:5]([cH:6][cH:7][cH:8][cH:9]2)[CH2:10][c:11]2[s:12][cH:13][cH:14][c:15]2[CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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O=[N+]([O-])c1ccccc1Cc1sccc1C1OCCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1Cc1sccc1C1OCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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c1ccc2c(c1)Cc1sccc1CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |